Structural Uniqueness at the 1,4-Disubstitution Pattern vs. 4-Fluorophenyl Analog
The compound features an unsubstituted 1-phenyl ring paired with a 4-[3-(trifluoromethyl)phenoxy] group. Its closest commercially listed analog, 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 670268-53-8), replaces the 1-phenyl hydrogen with a fluorine atom, adding 18 Da to the molecular weight (384.33 vs. 366.34) and altering the calculated LogP . This single-atom substitution can produce measurable differences in target binding and metabolic clearance; for phthalazine-based platelet aggregation inhibitors, the electronic character of the 1-position aryl group is a documented determinant of in vivo efficacy [1].
| Evidence Dimension | Molecular weight and halogen substitution pattern at the 1-position aryl ring |
|---|---|
| Target Compound Data | MW = 366.34; 1-phenyl group (unsubstituted) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 670268-53-8); MW = 384.33; 1-(4-fluorophenyl) |
| Quantified Difference | ΔMW = +18.0 Da (comparator heavier); Δ elemental composition: one F atom replaces one H atom |
| Conditions | Calculated molecular weights from molecular formulas C21H13F3N2O (target) vs. C21H12F4N2O (comparator) |
Why This Matters
The molecular weight difference and altered electronic profile directly affect physicochemical parameters (LogP, solubility, BBB permeability) that are critical input variables for lead optimization and require distinct analytical reference standards.
- [1] Iwase N, Morinaka Y, Tamao Y, Kanayama T. US5089494A - 4-Phenylphthalazine derivatives which inhibit platelet aggregation. 1992. https://patents.justia.com/patent/5089494 View Source
